2-methyl-N-(3-methylcyclohexyl)benzamide
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Overview
Description
2-methyl-N-(3-methylcyclohexyl)benzamide is an organic compound with the molecular formula C15H21NO. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylcyclohexyl)benzamide typically involves the condensation of 2-methylbenzoic acid with 3-methylcyclohexylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. For example, a green and efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid under ultrasonic irradiation . This method offers high yields and is environmentally friendly.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(3-methylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-methylcyclohexyl)benzamide
- N-(3-methylcyclohexyl)benzamide
- 2-methyl-N-(1-phenylethyl)benzamide
Uniqueness
2-methyl-N-(3-methylcyclohexyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
854633-05-9 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-methyl-N-(3-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H21NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3,(H,16,17) |
InChI Key |
VRNVLOAFVPQDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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